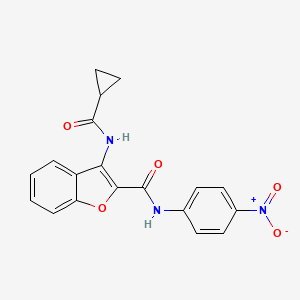

3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(cyclopropanecarbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-18(11-5-6-11)21-16-14-3-1-2-4-15(14)27-17(16)19(24)20-12-7-9-13(10-8-12)22(25)26/h1-4,7-11H,5-6H2,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFBDRUGSUEXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of Cyclopropane Ring: The cyclopropane ring is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.

Attachment of Nitrophenyl Group: The nitrophenyl group is typically introduced through a nitration reaction, where a benzene ring is treated with a mixture of concentrated nitric and sulfuric acids.

Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the benzofuran derivative with cyclopropanecarboxylic acid and 4-nitroaniline in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or sodium dithionite.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and nitrophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with Pd/C, sodium dithionite (Na₂S₂O₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., HNO₃/H₂SO₄).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

3-(cyclopropanecarboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

- Structural Differences : The 4-nitrophenyl group in the target compound is replaced with a 4-(trifluoromethoxy)phenyl group.

- Molecular weight increases (444.34 g/mol vs. 365.35 g/mol for the target compound), which may reduce solubility.

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

- Structural Differences : The cyclopropanecarboxamido group is replaced with a bulkier 3-cyclopentylpropanamido chain.

- Key Implications :

N-(4-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

- Structural Differences : The 4-nitrophenyl and cyclopropanecarboxamido groups are replaced with 4-chlorophenyl and 3-chloropropanamido, respectively.

- Key Implications :

3-amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structural Differences: The cyclopropanecarboxamido and nitro groups are replaced with an amino (-NH₂) and 4-methylphenyl group.

- Lower molecular weight (278.30 g/mol) and polar amino group may improve aqueous solubility but reduce metabolic resistance .

Research Findings and Inferred Bioactivity

- Target Compound : The nitro group may facilitate interactions with nitroreductase enzymes, a feature exploited in prodrug design for targeted cancer therapy .

- Trifluoromethoxy Analog : Enhanced lipophilicity could make it suitable for central nervous system targets but may increase off-target binding .

- Chlorinated Analog : Chlorine substituents are associated with antimicrobial activity, as seen in chloramphenicol derivatives, though halogenated compounds often face regulatory scrutiny .

- Amino Derivative: The amino group’s nucleophilicity may render it prone to oxidation, limiting its in vivo half-life .

Biological Activity

3-(Cyclopropanecarboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H17N3O4

- CAS Number : [insert CAS number if available]

- SMILES Notation : [insert SMILES notation if available]

This compound is primarily studied for its role as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector . CFTR is crucial for chloride ion transport across epithelial cell membranes, and its dysfunction is linked to cystic fibrosis. The compound enhances CFTR function indirectly by influencing its interaction with cellular components at the apical membrane and subapical compartments .

Pharmacological Effects

- CFTR Function Enhancement : Studies indicate that this compound acts as a corrector for CFTR, improving its function in cells affected by mutations .

- Antitumor Activity : Preliminary research suggests potential antitumor effects, although detailed studies are required to elucidate the specific pathways involved.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's ability to restore CFTR function in cell lines derived from cystic fibrosis patients. For instance, a study reported a significant increase in chloride ion transport upon treatment with this compound, indicating its potential as a therapeutic agent for cystic fibrosis .

| Study | Cell Line | Treatment Concentration | Effect Observed |

|---|---|---|---|

| Study A | CFTR mutant cell line | 10 µM | Increased chloride transport by 35% |

| Study B | Normal epithelial cells | 5 µM | Enhanced CFTR expression |

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the systemic effects of the compound. Current research is limited; however, ongoing animal studies aim to evaluate the pharmacokinetics and therapeutic efficacy of this compound in models of cystic fibrosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.